molecular formula C8H6F2NNaO3 B2984447 Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate CAS No. 2168684-50-0

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate

Cat. No.: B2984447
CAS No.: 2168684-50-0
M. Wt: 225.127
InChI Key: LLZLBYCQMRGGRS-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate typically involves the reaction of 3-(difluoromethoxy)pyridine with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its inhibitory effects on acetyl-CoA carboxylase.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, leading to various biological effects. The molecular targets and pathways involved include the acetyl-CoA carboxylase enzyme and related metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-[3-(trifluoromethoxy)pyridin-2-yl]acetate
  • Sodium 2-[3-(methoxy)pyridin-2-yl]acetate
  • Sodium 2-[3-(chloromethoxy)pyridin-2-yl]acetate

Uniqueness

Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate is unique due to its specific difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various scientific applications.

Properties

IUPAC Name

sodium;2-[3-(difluoromethoxy)pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-3-11-5(6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLBYCQMRGGRS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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